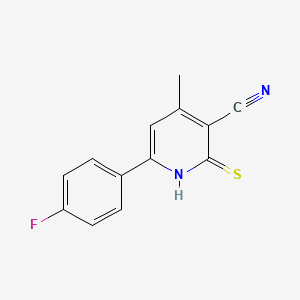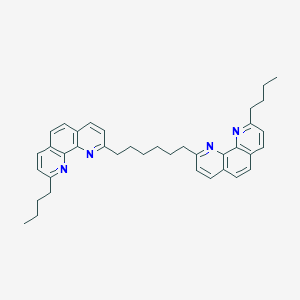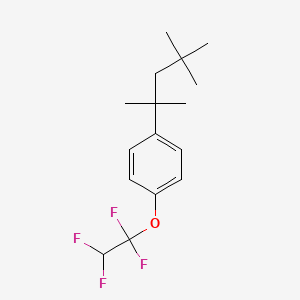
(2R,3R)-2,3-Dimethyl-1,4-butanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-Dimethyl-1,4-butanediol is a chiral diol with the molecular formula C6H14O2. It is characterized by two methyl groups and two hydroxyl groups attached to a butane backbone. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common approach involves the reduction of 2,3-dimethyl-1,4-butanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound often involves catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The resulting product is then purified through distillation or crystallization.
化学反应分析
Types of Reactions
(2R,3R)-2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield more saturated alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Major Products
Oxidation: Formation of 2,3-dimethyl-1,4-butanedione.
Reduction: Production of more reduced alcohols or hydrocarbons.
Substitution: Generation of halogenated or tosylated derivatives.
科学研究应用
(2R,3R)-2,3-Dimethyl-1,4-butanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its diol functionality.
作用机制
The mechanism by which (2R,3R)-2,3-Dimethyl-1,4-butanediol exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites of enzymes. In chemical synthesis, its hydroxyl groups participate in nucleophilic or electrophilic reactions, facilitating the formation of new bonds and functional groups.
相似化合物的比较
Similar Compounds
1,4-Butanediol: Lacks the methyl groups, making it less sterically hindered and more flexible.
2,3-Butanediol: Contains hydroxyl groups on adjacent carbons but lacks the additional methyl groups.
1,3-Butanediol: Has hydroxyl groups on non-adjacent carbons, leading to different reactivity and applications.
Uniqueness
(2R,3R)-2,3-Dimethyl-1,4-butanediol is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions in chemical and biological systems. This makes it particularly valuable in chiral synthesis and as a specialized intermediate in various industrial processes.
属性
CAS 编号 |
127253-15-0 |
|---|---|
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI 键 |
SKQUTIPQJKQFRA-WDSKDSINSA-N |
手性 SMILES |
C[C@@H](CO)[C@@H](C)CO |
规范 SMILES |
CC(CO)C(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)






